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Compound of Interest

(1S,2S)-cyclopropane-1,2-
Compound Name:
dicarboxylic acid

Cat. No.: B117036

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S)-
cyclopropane-1,2-dicarboxylic acid, a chiral building block of significant interest in medicinal
chemistry and materials science. The unique conformational constraints imposed by the
cyclopropane ring, combined with the presence of two carboxylic acid moieties, result in a
distinct spectroscopic signature. This document outlines the available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols for acquiring such spectra.

Data Presentation

The following sections summarize the key spectroscopic data for (1S,2S)-cyclopropane-1,2-
dicarboxylic acid. While mass spectrometry data is readily available, specific, experimentally-
derived peak lists for NMR and IR are not consistently reported in publicly accessible
databases. Therefore, the NMR and IR data presented below are based on characteristic
chemical shift and frequency ranges for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of (1S,2S)-cyclopropane-
1,2-dicarboxylic acid. The trans-configuration of the carboxylic acid groups and the rigid
cyclopropane ring lead to a predictable set of signals.
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H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals for the cyclopropyl methine and
methylene protons, as well as a characteristic downfield signal for the acidic carboxylic acid
protons. The chemical shifts are influenced by the diamagnetic anisotropy of the cyclopropane
ring, which typically shifts the signals of ring protons upfield compared to their acyclic
counterparts.

) Expected Chemical o
Proton Assignment _ Expected Multiplicity =~ Notes
Shift (d) [ppm]

The chemical shift is
) highly dependent on
-COOH 10.0-13.0 Singlet (broad)
solvent and

concentration.

) ) Trans to the other
CH (methine) 15-25 Multiplet )
methine proton.

Diastereotopic protons
CHz (methylene) 05-15 Multiplet will likely show

complex splitting.

13C NMR (Carbon NMR)

The 3C NMR spectrum will display signals for the carboxylic acid carbons and the two distinct
carbons of the cyclopropane ring.

Expected Chemical Shift (d)

Carbon Assignment Notes
[ppm]
The exact shift depends on the
-COOH 170 - 185 ]
solvent and hydrogen bonding.
CH (methine) 20-35
CHz (methylene) 10-25
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Infrared (IR) Spectroscopy

The IR spectrum of (1S,2S)-cyclopropane-1,2-dicarboxylic acid is dominated by the
characteristic absorptions of the carboxylic acid functional groups.

I Expected )
Vibrational Mode Intensity Notes
Wavenumber (cm™1)

The broadness is due
to hydrogen bonding
O-H stretch 3300 - 2500 Strong, Broad between the

carboxylic acid

groups.
C-H stretch )
3100 - 3000 Medium
(cyclopropane)
The position can be
influenced by
C=0 stretch 1725 - 1680 Strong o
dimerization through
hydrogen bonding.
C-O stretch 1320 - 1210 Strong
1440 - 1395 and 950 - _
O-H bend Medium, Broad
910
Mass Spectrometry (MS)

The mass spectrum of trans-1,2-cyclopropanedicarboxylic acid, which is identical to that of the
(1S,2S) enantiomer, has been reported in the NIST WebBook. The data below is based on the
electron ionization (El) mass spectrum.
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m/z Relative Intensity (%) Possible Fragment

41 100.0 CsHs*

85 85.1 [M - COOH]*

39 78.7 CsHs*

84 59.6 [M - H20 - COJ* or [C4H4O2]*
130 17.0 [M]* (Molecular lon)

45 14.9 [COOH]*

112 12.8 [M - H20]*

55 12.8 CaH7*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for (1S,2S)-
cyclopropane-1,2-dicarboxylic acid.

NMR Spectroscopy

Sample Preparation:

o Weigh approximately 5-10 mg of (1S,2S)-cyclopropane-1,2-dicarboxylic acid into a clean,
dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds, D20, or Methanol-da).
The choice of solvent may depend on the solubility of the sample and the desired resolution
of the acidic proton signal.

o Vortex the mixture until the sample is fully dissolved.
o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

« If any solid particles are present, filter the solution through a small plug of glass wool in the
pipette.
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o Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
1H NMR Acquisition:

Spectrometer: A 400 MHz or higher field spectrometer is recommended.
Pulse Program: Standard single-pulse acquisition.

Number of Scans: 16-64 scans, depending on the sample concentration.
Relaxation Delay: 1-5 seconds.

Spectral Width: A range of -2 to 14 ppm is typically sufficient.
Referencing: The solvent peak is used as an internal reference.

13C NMR Acquisition:

Spectrometer: A 100 MHz or higher field spectrometer.

Pulse Program: Standard proton-decoupled single-pulse acquisition.

Number of Scans: 1024 or more scans may be necessary due to the lower natural
abundance of 13C and the potential for long relaxation times of the quaternary carboxyl
carbons.

Relaxation Delay: 2-5 seconds.
Spectral Width: A range of 0 to 200 ppm.

Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

e Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at
least 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
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In an agate mortar, grind 1-2 mg of the solid (1S,2S)-cyclopropane-1,2-dicarboxylic acid
sample.

Add approximately 100-200 mg of the dried KBr to the mortar.

Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several
minutes to ensure a homogenous distribution and reduce particle size.

Transfer the resulting fine powder to a pellet-pressing die.

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes
to form a transparent or translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FTIR
spectrometer.

FTIR Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
Mode: Transmission.

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cm™2.

Number of Scans: 16-32 scans.

Background: A background spectrum of a pure KBr pellet or an empty sample compartment
should be collected prior to sample analysis.

Mass Spectrometry (GC-MS with Derivatization)

Due to the low volatility of dicarboxylic acids, derivatization is typically required for Gas

Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common method.

Sample Preparation and Derivatization (Silylation):

Accurately weigh 1-5 mg of the sample into a reaction vial.
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» Ensure the sample is completely dry, as silylation reagents are moisture-sensitive. This can
be achieved by drying under a stream of nitrogen or in a vacuum oven.

e Add an appropriate volume of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve
the sample.

e Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
trimethylchlorosilane (TMCS) as a catalyst, in excess to the dissolved sample.

 Tightly cap the vial and heat the mixture at 70-80°C for 1-2 hours to ensure complete
derivatization.

e Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Acquisition:
e Gas Chromatograph:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

[¢]

[e]

Inlet Temperature: 250-280°C.

o

Injection Mode: Splitless.

[¢]

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1-2 minutes,

[e]

then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.
e Mass Spectrometer:

o lonization Mode: Electron lonization (El) at 70 eV.

o

Source Temperature: 230°C.

[¢]

Quadrupole Temperature: 150°C.

[¢]

Mass Range: Scan from m/z 35 to 400.
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Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
solid organic compound like (1S,2S)-cyclopropane-1,2-dicarboxylic acid.

General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Profile of (1S,2S)-Cyclopropane-1,2-
dicarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117036#spectroscopic-data-for-1s-2s-cyclopropane-
1-2-dicarboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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